(1H-Pyrazol-3-YL)methanamine hydrochloride

Description

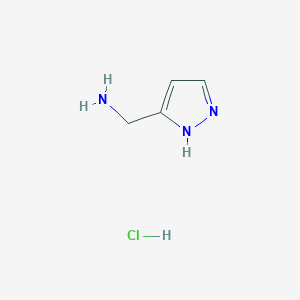

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXGXVKUSRZGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-Pyrazol-3-YL)methanamine Hydrochloride: Structure, Properties, and Synthetic Methodologies

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, valued for its unique electronic properties and its ability to act as a versatile scaffold in designing molecules with a wide range of biological activities.[1][2][3] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] (1H-Pyrazol-3-YL)methanamine hydrochloride, a simple yet functionalized pyrazole derivative, serves as a critical building block for the synthesis of more complex molecular architectures. Its primary amine functionality, coupled with the pyrazole ring, offers two key points for chemical modification, making it a valuable starting material for creating libraries of compounds for drug screening and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound, tailored for researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, (1H-Pyrazol-3-yl)methanamine, also known as 3-(aminomethyl)pyrazole. The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.

Structural Representation

The structure of this compound consists of a 1H-pyrazole ring substituted at the 3-position with a methanamine group, which is protonated to form the hydrochloride salt.

Sources

An In-depth Technical Guide to (1H-Pyrazol-3-YL)methanamine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic applications of the versatile building block, (1H-Pyrazol-3-YL)methanamine hydrochloride.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with an aminomethyl group. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, renowned for its diverse biological activities.[1][2] This guide provides a comprehensive overview of this compound, a key building block for the synthesis of novel therapeutic agents. Its structural attributes make it a valuable synthon for introducing the pyrazole moiety into larger molecules, enabling the exploration of new chemical space in drug discovery programs.[3]

This document will delve into the synthetic routes for its preparation, its physicochemical properties, and its burgeoning applications in the development of innovative pharmaceuticals.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1196153-72-6[4] |

| Molecular Formula | C4H8ClN3 |

| Molecular Weight | 133.58 g/mol [5] |

| Synonyms | 3-(Aminomethyl)pyrazole hydrochloride |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the pyrazole ring followed by functional group manipulation or the direct introduction of the aminomethyl group onto a pre-formed pyrazole scaffold. A common and efficient method involves the reduction of a nitrile precursor, 3-cyanopyrazole.

Experimental Protocol: Synthesis via Reduction of 3-Cyanopyrazole

This protocol outlines a reliable two-step process starting from the commercially available 3-cyanopyrazole. The causality behind this experimental choice lies in the high efficiency and selectivity of the nitrile reduction, which is a well-established transformation in organic synthesis.

Step 1: Synthesis of (1H-Pyrazol-3-YL)methanamine (Free Base)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-cyanopyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF to the stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure ensures the formation of a granular precipitate of aluminum salts that is easily filtered.

-

Isolation: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude (1H-Pyrazol-3-YL)methanamine as an oil.

Step 2: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude (1H-Pyrazol-3-YL)methanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Precipitation: To this solution, add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

The self-validating nature of this protocol is ensured by the distinct physical states of the intermediate and final product, and the progress can be reliably tracked by standard analytical techniques such as TLC and NMR spectroscopy.

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its effective use in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Appearance | White to off-white solid | [6] |

| Molecular Weight | 133.58 g/mol | [5] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [6] |

| Melting Point | 203-208 °C (decomposition) for the related 3-Amino-1-methyl-1H-pyrazole hydrochloride | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the aminomethyl group, and a broad signal for the amine protons. The chemical shifts will be influenced by the protonation state and the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrazole ring and the methylene carbon.

For comparative purposes, the ¹H NMR spectral data for the closely related compound, 3,5-dimethylpyrazole, shows signals at approximately 2.21 ppm for the methyl groups and 5.76 ppm for the H-4 proton in CDCl₃.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif.[1] this compound serves as a crucial building block, allowing for the introduction of a key pharmacophoric element. The primary amine functionality provides a versatile handle for further chemical modifications, such as amide bond formation, reductive amination, and the synthesis of more complex heterocyclic systems.

Role as a Versatile Building Block

The utility of this compound in drug discovery stems from its ability to participate in a wide array of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by appending diverse functionalities to the primary amine. This approach is fundamental in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[3]

Therapeutic Potential of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Anti-inflammatory: As inhibitors of key signaling molecules in inflammatory pathways.

-

Anticancer: By targeting various kinases and other proteins involved in cell proliferation and survival.[1]

-

Antimicrobial: Exhibiting activity against a range of bacteria and fungi.

-

CNS Disorders: Modulating neurotransmitter receptors and enzymes.

The incorporation of the 3-aminomethyl pyrazole moiety can influence the binding of a molecule to its biological target through hydrogen bonding interactions and by providing a basic center that can be protonated at physiological pH.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactive nature of its primary amine functionality make it an attractive starting material for the development of novel, biologically active compounds. The established importance of the pyrazole scaffold in a multitude of therapeutic areas underscores the potential of this compound to contribute to the discovery of next-generation pharmaceuticals. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique properties of this compound in their drug discovery endeavors.

References

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

Poon, S. F., St Jean, D. J., Jr, Harrington, P. E., Henley, C., 3rd, Davis, J., Morony, S., Lott, F. D., Reagan, J. D., Lu, J. Y., Yang, Y., & Fotsch, C. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of medicinal chemistry, 52(21), 6535–6538. [Link]

- Saini, L., et al. (2023). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. World Journal of Pharmaceutical Research, 12(3), 744-755.

- Gesi, M., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113643.

-

Royal Society of Chemistry. Supporting Information for Homocoupling and Cope-Type Hydroamination. [Link]

- Dotsenko, V. V., et al. (2021). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Chemistry Proceedings, 3(1), 23.

-

PubChem. 3-Amino-5-hydroxyprazole. [Link]

-

Semantic Scholar. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. [Link]

- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Onistratenko, A. S., et al. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry–A European Journal, 26(42), 9140-9193.

- Elguero, J. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156.

-

ResearchGate. 1H and 13C NMR spectral characteristics of 1H-pyrazole. [Link]

-

Request PDF. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

- Google Patents. Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine.

-

Request PDF. Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 4. This compound | 1196153-72-6 [sigmaaldrich.com]

- 5. 3-Amino-1-methyl-1H-pyrazole 97 127107-29-3 [sigmaaldrich.com]

- 6. CAS 37599-58-9: 3-(Aminomethyl)pyrazole | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of (1H-Pyrazol-3-YL)methanamine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (1H-Pyrazol-3-YL)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this heterocyclic compound. By integrating theoretical principles with practical, field-proven insights, this guide offers a robust framework for the structural elucidation and analytical characterization of this compound and related pyrazole derivatives. Each section includes detailed experimental protocols, in-depth data interpretation, and visual aids to facilitate a thorough understanding of the molecule's spectroscopic properties.

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The structural integrity and purity of such compounds are paramount in the drug discovery and development process. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure and ensuring the quality of synthesized compounds.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of a pyrazole ring substituted at the 3-position with a methanamine group, which is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable N-H protons.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, though typically the residual solvent peak is used as a reference).

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 160 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

Predicted ¹H NMR Data and Interpretation

The protonation of the amine group to form the hydrochloride salt is expected to cause a significant downfield shift of the protons on and adjacent to the nitrogen atom due to the electron-withdrawing effect of the positive charge.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyrazole N-H | 12.0 - 13.0 | Broad singlet | - | The acidic proton on the pyrazole nitrogen. Its broadness is due to exchange and quadrupolar effects. |

| Pyrazole H-5 | ~7.6 | Doublet | ~2.0 - 3.0 | Coupled to H-4. |

| Pyrazole H-4 | ~6.3 | Doublet | ~2.0 - 3.0 | Coupled to H-5. |

| Methylene CH₂ | ~4.0 | Singlet | - | Adjacent to the electron-withdrawing pyrazole ring and the protonated amine. |

| Amine NH₃⁺ | 8.0 - 9.0 | Broad singlet | - | The protons of the ammonium group. The signal will be broad due to exchange with the solvent and quadrupolar broadening from the nitrogen atom.[4] |

Expert Insights: The chemical shifts of the pyrazole ring protons (H-4 and H-5) are influenced by the electronic environment of the heterocyclic system. The formation of the ammonium salt will have a notable deshielding effect on the adjacent methylene protons, shifting them downfield. The observation of the NH₃⁺ protons as a broad singlet is characteristic of amine salts in polar solvents.[3]

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazole C-3 | ~145 | Carbon bearing the methanamine group. |

| Pyrazole C-5 | ~130 | Aromatic carbon. |

| Pyrazole C-4 | ~105 | Aromatic carbon. |

| Methylene CH₂ | ~35 | Aliphatic carbon, shifted downfield due to proximity to two nitrogen atoms. |

Expert Insights: The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system. The C-3 carbon, being attached to the electron-withdrawing methanaminium group, is expected to be the most downfield of the pyrazole carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the pyrazole ring and the ammonium group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Pyrazole) | 3100 - 3200 | Medium, Broad | Characteristic of N-H stretching in heterocyclic compounds. |

| N-H Stretch (Ammonium, R-NH₃⁺) | 2800 - 3100 | Strong, Very Broad | A very prominent and broad absorption band, often with multiple sub-peaks, is characteristic of the stretching vibrations of the ammonium group in a hydrochloride salt.[1][5][6][7] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyrazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the methylene C-H bonds. |

| N-H Bend (Ammonium) | 1500 - 1600 | Strong | Asymmetric and symmetric bending vibrations of the NH₃⁺ group.[6][7] |

| C=N and C=C Stretch (Pyrazole Ring) | 1400 - 1600 | Medium to Strong | Ring stretching vibrations. |

Expert Insights: The most telling feature in the IR spectrum of an amine hydrochloride is the very broad and intense absorption band in the 2800-3100 cm⁻¹ region, which is due to the N-H stretching of the ammonium cation.[6] This band often overlaps with the C-H stretching vibrations. The presence of a strong band around 1500-1600 cm⁻¹ corresponding to the N-H bend further confirms the presence of the ammonium group.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source is ideal for this polar, salt-like compound.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Acquire the spectrum in positive ion mode.

-

The mass range should be set to scan beyond the expected molecular weight of the free base.

Predicted Mass Spectrum and Fragmentation

In ESI-MS, amine hydrochlorides typically show the molecular ion of the free base ([M+H]⁺) where M is the neutral molecule. The hydrochloride is not covalently bonded and will dissociate in solution.

-

Molecular Weight of Free Base ((1H-Pyrazol-3-YL)methanamine): 97.12 g/mol [8]

-

Expected Molecular Ion Peak ([M+H]⁺): m/z 98.13

Predicted Fragmentation Pathway:

The fragmentation of the protonated molecule will likely involve the cleavage of bonds in the side chain and the pyrazole ring.

Figure 2: Predicted ESI-MS fragmentation pathway for (1H-Pyrazol-3-YL)methanamine.

Expert Insights: The most likely initial fragmentation will be the loss of ammonia (NH₃) from the protonated molecular ion, leading to a fragment at m/z 81. Another probable fragmentation is the cleavage of the C-C bond between the pyrazole ring and the methylene group, resulting in the loss of a methanimine radical and formation of a pyrazolyl cation at m/z 81 or loss of the aminomethyl radical to give a pyrazolium ion at m/z 68. Further fragmentation of the pyrazole ring can lead to the loss of HCN or N₂.[9]

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectral data, based on established principles and data from analogous compounds. The key identifying features include the characteristic signals of the pyrazole ring and the significant influence of the ammonium hydrochloride group on the spectra, particularly the broad N-H stretching in the IR and the downfield shifts of adjacent protons in the ¹H NMR. This comprehensive guide serves as a valuable resource for the structural verification and quality control of this and related pyrazole derivatives in a research and development setting.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

-

Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

1H NMR and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

(1-Methylpyrazol-3-yl)methanamine. PubChem. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

(3-Phenyl-1H-pyrazol-4-YL)methanamine. PubChem. [Link]

-

Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? Reddit. [Link]

-

Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. J-Stage. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. [Link]

-

1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

-

Does Cl- ion affect 1H NMR result? ResearchGate. [Link]

-

Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. ACS Publications. [Link]

-

Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. [Link]

-

Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

-

(1-ethyl-1h-pyrazol-3-yl)methanamine. PubChemLite. [Link]

-

Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

Literature review on the discovery of pyrazole-based methanamines

An In-depth Technical Guide to the Discovery and Synthesis of Pyrazole-Based Methanamines

Executive Summary

The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the evolution and synthesis of pyrazole-based methanamines, a critical subclass of compounds that leverage the pyrazole core for enhanced biological activity. We will explore the foundational significance of the pyrazole ring, delve into the core synthetic strategies for its formation, and provide detailed methodologies for the crucial step of introducing the methanamine functional group. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as both a literature review and a practical guide for the design and synthesis of novel pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Element in Drug Design

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as an exceptionally valuable building block in drug discovery.[1][3] Its significance stems from a unique combination of structural and electronic properties that facilitate favorable interactions with a wide array of biological targets.

1.1. Physicochemical and Biological Properties

The pyrazole ring's structure confers a unique set of properties that medicinal chemists can exploit:

-

Hydrogen Bonding: The N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, allowing for versatile interactions within protein binding pockets.[4]

-

Metabolic Stability: The pyrazole nucleus is generally robust and resistant to metabolic degradation, a crucial factor in improving the pharmacokinetic profile of drug candidates.[1]

-

Bioisosterism: The pyrazole ring is frequently employed as a bioisostere for other aromatic systems like benzene or other heterocycles. This replacement can enhance potency and improve physicochemical properties such as lipophilicity and aqueous solubility, leading to better drug-like characteristics.[5]

The success of this scaffold is evidenced by its presence in a multitude of blockbuster drugs targeting a wide range of diseases.[6][7]

| Drug Name | Therapeutic Area | Mechanism of Action | Significance |

| Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 Inhibitor | One of the top-selling drugs for treating inflammatory diseases.[1] |

| Sildenafil (Viagra®) | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor | A blockbuster, serendipitously discovered drug that revolutionized its therapeutic area.[1][4] |

| Rimonabant (Acomplia®) | Anti-obesity (Withdrawn) | Selective CB1 Receptor Inverse Agonist | A key example of a fully substituted pyrazole, its withdrawal highlighted potential psychiatric side effects. |

| Asciminib (Scemblix®) | Oncology | Allosteric BCR-ABL1 Kinase Inhibitor | Represents a novel mechanism of action for treating chronic myelogenous leukemia.[1] |

| Vericiguat (Verquvo®) | Cardiology | Soluble Guanylate Cyclase Stimulator | A fused pyrazole derivative approved for treating heart failure.[1] |

Table 1: Selected FDA-Approved Drugs Featuring the Pyrazole Scaffold.

Foundational Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring is a well-established field in organic chemistry, with several robust methods available. The choice of method is dictated by the desired substitution pattern on the final molecule. The most prevalent strategy involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[8][9]

Figure 1: General workflow for pyrazole synthesis via cyclocondensation.

2.1. The Knorr Pyrazole Synthesis (from 1,3-Diketones)

The archetypal synthesis, first described in 1883, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[9][10] This method is highly effective and allows for significant variation in the substituents at positions 3, 5, and on the nitrogen atom.

-

Causality: The reaction proceeds via initial condensation of one of the hydrazine nitrogens with a carbonyl group to form a hydrazone intermediate. The second nitrogen then acts as a nucleophile, attacking the remaining carbonyl group to close the ring, followed by dehydration to yield the aromatic pyrazole. The use of an unsymmetrical diketone can lead to a mixture of regioisomers, a critical consideration in synthetic design.

2.2. Synthesis from α,β-Unsaturated Carbonyls

Another powerful method utilizes α,β-unsaturated aldehydes or ketones (enones). The reaction with hydrazine initially forms a pyrazoline intermediate via Michael addition followed by cyclization.[9] This pyrazoline must then be oxidized to the aromatic pyrazole.

-

Experimental Insight: The choice of oxidizing agent is crucial. Common reagents include iodine, bromine, or simply exposure to air, depending on the stability of the pyrazoline. This two-step sequence provides a different route to substitution patterns that may be inaccessible through the Knorr synthesis.

Synthesis of Pyrazole-Based Methanamines

With a substituted pyrazole core in hand, the next critical phase is the introduction of the methanamine moiety (-CH₂NH₂). This functional group is often key to a molecule's biological activity, providing a basic center for salt formation (improving solubility) and a key point for hydrogen bonding interactions.

The primary strategies involve the creation of a one-carbon electrophile on the pyrazole ring, followed by its conversion to the amine.

Figure 2: Key workflow for synthesizing a pyrazole-methanamine from a pyrazole core.

3.1. Pathway 1: Formylation Followed by Reductive Amination

This is arguably the most versatile and widely used method. It involves two distinct, high-yielding steps.

Step A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group (-CHO) onto the electron-rich pyrazole ring, typically at the C4 position.[11]

-

Mechanism & Rationale: The reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF). These reagents combine to form the Vilsmeier reagent, a chloroiminium cation, which is the active electrophile. The electron-rich pyrazole ring attacks this electrophile, and subsequent hydrolysis introduces the aldehyde functionality. This reaction is highly reliable for pyrazoles unsubstituted at the 4-position.

Experimental Protocol: General Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 3.0 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C.

-

Electrophilic Addition: Add a solution of the starting pyrazole (1.0 eq.) in DMF or another suitable solvent dropwise to the Vilsmeier reagent.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pyrazole-carboxaldehyde.

Step B: Reductive Amination

The resulting pyrazole-carboxaldehyde is a perfect precursor for conversion to the methanamine. Reductive amination involves condensing the aldehyde with an amine source (like ammonia or an ammonium salt) to form an imine, which is then reduced in situ to the desired primary amine.

-

Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are the preferred reducing agents. They are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the protonated imine intermediate as it forms. This selectivity is the key to the success of the one-pot procedure.

Experimental Protocol: General Reductive Amination

-

Reaction Setup: Dissolve the pyrazole-carboxaldehyde (1.0 eq.) in a suitable solvent, typically methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (7N), in excess (5-10 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add the reducing agent, sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq.), portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature overnight, monitoring by TLC for the disappearance of the aldehyde/imine intermediate.

-

Workup: Quench the reaction by adding dilute HCl to destroy excess reducing agent. Basify the mixture with aqueous NaOH to pH >10.

-

Extraction & Purification: Extract the product into an organic solvent. Dry the combined organic layers, concentrate, and purify by chromatography to yield the final pyrazole-based methanamine. The product can be converted to a hydrochloride salt for improved stability and handling by treating a solution of the free base with HCl in ether or methanol.[12]

3.2. Pathway 2: Reduction of Pyrazole Nitriles

An alternative route involves the synthesis of a pyrazole-carbonitrile, which can then be reduced to the methanamine.

-

Nitrile Formation: The nitrile can be introduced via Sandmeyer reaction from an aminopyrazole or through nucleophilic substitution on a halopyrazole using a cyanide source like CuCN.

-

Reduction: The nitrile group is then reduced to the primary amine. Powerful reducing agents are required for this transformation, such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using a Raney Nickel or palladium catalyst under high pressure.

-

Causality: This pathway is less common than the reductive amination of aldehydes because of the harsher conditions required for nitrile reduction, which may not be compatible with other functional groups on the molecule. However, it provides a valuable alternative when the aldehyde precursor is difficult to synthesize or unstable.

Conclusion and Future Perspectives

The discovery and development of pyrazole-based methanamines represent a significant achievement in medicinal chemistry. The pyrazole scaffold provides a robust, stable, and versatile platform, while the methanamine group often imparts the necessary pharmacophore interactions and physicochemical properties for potent biological activity. The synthetic routes, particularly the Vilsmeier-Haack formylation followed by reductive amination, are reliable and scalable, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Future research will likely focus on developing more efficient and greener synthetic methodologies, such as C-H activation/amination protocols, to streamline the synthesis of these valuable compounds. As our understanding of the structural biology of various disease targets improves, the rational design of novel, highly specific pyrazole-based methanamines will continue to be a fruitful endeavor in the quest for next-generation therapeutics.

References

- Vertex AI Search. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.

- Ghosh, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21).

- RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- ACS Publications. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Journal of Medicinal Chemistry.

- National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- PubMed. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant.

- Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.

- ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.

- ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities.

- ResearchGate. (n.d.). Some commercially available drugs containing pyrazole skeleton.

- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- PubMed. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A).

- MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry.

- Ignited Minds Journals. (n.d.). A review on Chemistry and Therapeutic effect of Pyrazole.

- ACS Publications. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- Smolecule. (2023). (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride.

- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. mdpi.com [mdpi.com]

- 12. Buy (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride | 904696-62-4 [smolecule.com]

A Researcher's Technical Guide to the Commercial Sourcing of 3-(Aminomethyl)pyrazole Hydrochloride

Introduction

3-(Aminomethyl)pyrazole hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive primary amine tethered to a stable pyrazole core, makes it an invaluable synthon for creating complex molecular architectures. The pyrazole ring itself is a "privileged scaffold," frequently found in molecules designed to interact with biological targets, particularly protein kinases.[1][2][3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various synthetic protocols.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for 3-(aminomethyl)pyrazole hydrochloride. It moves beyond a simple supplier list to offer practical, field-proven insights into procurement, quality assessment, and strategic considerations to ensure the integrity and success of your research endeavors.

Chemical Identity and Physicochemical Properties

Before initiating procurement, it is critical to confirm the precise identity and properties of the target molecule. Ambiguity in identifiers can lead to costly errors in ordering and experimental execution.

| Property | Value |

| IUPAC Name | (1H-Pyrazol-3-yl)methanamine hydrochloride |

| CAS Number | 28644-33-9 |

| Molecular Formula | C₄H₇N₃ · HCl |

| Molecular Weight | 133.58 g/mol |

| Appearance | Typically an off-white to light yellow solid |

| Solubility | Soluble in water and polar organic solvents like methanol |

| Storage | Recommended storage at 2-8°C to maintain long-term stability |

Commercial Availability and Key Suppliers

3-(Aminomethyl)pyrazole hydrochloride is available from a range of chemical suppliers, catering to different scales from discovery research (milligrams) to process development (kilograms). Availability often falls into two categories: "in-stock" for rapid delivery and "made-to-order" or "custom synthesis" which involves longer lead times.

The following table summarizes prominent suppliers. Note that catalog numbers and stock levels are subject to change, and direct verification is always recommended.

| Supplier | Example Product ID | Typical Purity | Scale | Notes |

| Sigma-Aldrich (Merck) | CDS005086 | ≥97% | Research | A reliable source for well-documented research-grade chemicals. |

| BLD Pharm | BD137685 | 97% | Research & Bulk | Often provides competitive pricing and multiple warehouse locations.[4][5] |

| Apollo Scientific | OR12222 (Free Base) | ≥95% | Research & Bulk | Offers the free base, which may require conversion to the HCl salt.[6] |

| AChemBlock | V148103 (Analogue) | 95% | Research | Lists various substituted aminopyrazole hydrochlorides.[7] |

| Indofine Chemical Co. | 08-6356 (Analogue) | 97% | Research | Supplies related pyrazole derivatives.[8] |

Note: The listed suppliers may offer the exact compound or structurally similar analogues. It is crucial to verify the CAS number (28644-33-9) with the supplier before ordering.

Strategic Procurement Workflow for Researchers

Sourcing a chemical is more than just placing an order. A systematic approach ensures that the material you receive is appropriate for your intended application, particularly in sensitive fields like drug development.

Caption: A strategic workflow for procuring research chemicals.

Expert Insights on Procurement:

-

Trustworthiness of Analytical Data : Always request a lot-specific Certificate of Analysis (CoA). Do not rely on generic website specifications. The CoA is your primary document of trust, providing data on purity (typically by HPLC or GC), identity (confirmed by ¹H NMR or MS), and moisture content. For GMP or regulated studies, a more comprehensive testing regime is non-negotiable.

-

Causality of Purity : Why is 97% vs. 99% purity important? An unknown 3% impurity could be a structural isomer that interferes with your reaction, a residual solvent that poisons a catalyst, or a starting material that complicates downstream purification. For kinase assays, even trace metal impurities can inhibit enzyme activity, skewing results.

-

Lead Time Implications : The difference between "in-stock" and "custom synthesis" can be the difference between meeting a deadline or delaying a project by months. If a key supplier is out of stock, it is prudent to investigate the synthesis route's complexity. A straightforward, published synthesis may allow a custom synthesis provider to deliver relatively quickly.[9][10]

Core Applications in Drug Discovery

The utility of 3-(aminomethyl)pyrazole hydrochloride stems from its role as a versatile scaffold. The pyrazole core provides a rigid, aromatic system capable of participating in hydrogen bonding and π-stacking interactions within protein binding pockets, while the aminomethyl group serves as a key handle for synthetic elaboration.

-

Kinase Inhibitors : Aminopyrazoles are a cornerstone in the design of kinase inhibitors for oncology and inflammatory diseases.[1][11] The pyrazole nitrogen atoms can act as hinge-binding motifs, anchoring the inhibitor to the ATP-binding site of the kinase. The aminomethyl group is often used to introduce side chains that confer selectivity and potency.[1]

-

Anticancer Agents : Numerous pyrazole derivatives have been investigated for their antiproliferative properties against various cancer cell lines, including those for breast, colon, and lung cancer.[2][12]

-

Anti-inflammatory and Analgesic Agents : The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The structural features of 3-(aminomethyl)pyrazole make it a candidate for developing new generations of anti-inflammatory compounds.[2]

Overview of a Representative Synthetic Route

While this guide focuses on commercial sourcing, understanding the synthesis provides context for potential impurities and informs discussions with custom synthesis providers. A common approach involves the construction of the pyrazole ring followed by the introduction or unmasking of the aminomethyl group.

A plausible route involves the condensation of a β-ketonitrile with hydrazine, a foundational method for forming the aminopyrazole core.[13]

Caption: A generalized synthetic pathway to the target compound.

This multi-step process highlights potential sources of impurities. Incomplete reduction, residual azide, or chlorinated byproducts could be present. A thorough CoA from the supplier is the best way to ensure these have been removed.

Conclusion

3-(Aminomethyl)pyrazole hydrochloride is a commercially accessible and highly valuable building block for chemical and pharmaceutical research. While several major suppliers list this compound or its close analogues, a successful procurement strategy relies on diligent verification of chemical identity via CAS number, a thorough review of lot-specific analytical data, and a clear understanding of project timelines in relation to supplier lead times. By integrating these principles, researchers can confidently source high-quality material, ensuring the reliability and reproducibility of their scientific outcomes.

References

- Google Patents.

-

National Institutes of Health (NIH). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

- Google Patents. US6218418B1 - 3(5)

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

- Google Patents. US3920693A - Production of 3-aminopyrazoles.

-

INDOFINE Chemical Company, Inc. 3-AMINOMETHYL-5-(METHOXYMETHYL)PYRAZOLE HYDROCHLORIDE | 1297607-82-9. [Link]

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. 34045-29-9|1H-Pyrazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 612511-81-6 Cas No. | 3-(Aminomethyl)-1-methyl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]

- 7. 3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride 95% | AChemBlock [achemblock.com]

- 8. 3-AMINOMETHYL-5-(METHOXYMETHYL)PYRAZOLE HYDROCHLORIDE | 1297607-82-9 | INDOFINE Chemical Company [indofinechemical.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 13. soc.chim.it [soc.chim.it]

Reactivity of the pyrazole NH group and side-chain amine

An In-depth Technical Guide to the Differential Reactivity of the Pyrazole NH Group and a Side-Chain Amine

Authored by a Senior Application Scientist

Introduction: A Tale of Two Nitrogens

In the landscape of medicinal chemistry and drug development, molecules bearing both a pyrazole ring and an aliphatic amine side-chain are of paramount importance.[1][2] Pyrazole scaffolds are prized for their broad range of biological activities and their ability to act as versatile synthetic building blocks.[1][3] Simultaneously, amine side-chains are crucial for modulating physicochemical properties such as solubility and for forming key interactions with biological targets. The synthetic challenge, and the focus of this guide, arises from the presence of two distinct nucleophilic nitrogen centers: the endocyclic NH of the pyrazole and the exocyclic nitrogen of the side-chain amine.

Understanding and controlling the reactivity of these two sites is critical for successful molecular design and synthesis. This guide provides a comprehensive exploration of the fundamental principles governing their differential reactivity, offering field-proven strategies for selective functionalization, and detailed protocols for practical application in the laboratory.

Pillar 1: Foundational Principles of Reactivity

The selective functionalization of one nitrogen atom in the presence of another is not a matter of chance, but a predictable outcome based on their intrinsic electronic and steric properties. The key to mastering this selectivity lies in understanding the fundamental differences in acidity (pKa), nucleophilicity, and steric accessibility.

Acidity and Basicity: The pKa Tug-of-War

The most significant differentiator between the pyrazole NH and a typical aliphatic amine is their acidity.

-

Pyrazole NH: The N1 proton of a pyrazole is weakly acidic. Its lone pair is a part of the 6π-electron aromatic system, which stabilizes the corresponding pyrazolate anion upon deprotonation.[4] The pKa of the pyrazole NH is typically in the range of 14-15.[5][6] This means it can be deprotonated by moderately strong bases to form a potent nucleophile.[4]

-

Side-Chain Amine: An aliphatic amine is basic. It readily accepts a proton to form an ammonium cation. The pKa of the conjugate acid (R-NH3+) of a primary aliphatic amine is typically around 10-11.[7][8] This high pKa value signifies that the amine itself is a relatively strong base and its N-H proton is not acidic under normal conditions.

This dramatic difference in pKa is the cornerstone of selective reactivity. A base that is strong enough to deprotonate the pyrazole NH (e.g., NaH, K2CO3) is generally not strong enough to deprotonate the N-H of the amine side-chain.

Nucleophilicity and Steric Hindrance

While the pyrazolate anion is an excellent nucleophile, the neutral side-chain amine is also nucleophilic due to the lone pair on the nitrogen atom. The deciding factors in a competitive reaction are often the reaction conditions and steric hindrance.

-

Pyrazole NH: The pyrazole ring is a planar, aromatic system. The N1 position is relatively unhindered, allowing straightforward access for electrophiles, especially after deprotonation.[9]

-

Side-Chain Amine: The reactivity of a side-chain amine is highly sensitive to its local environment. Bulky substituents on or near the nitrogen atom can significantly impede the approach of reactants, a phenomenon known as steric hindrance.[10][11] This can slow down or even prevent reactions at the amine nitrogen, providing a powerful tool for directing reactivity towards the pyrazole core.[10][12]

The interplay of these factors is summarized in the table below.

| Property | Pyrazole NH | Aliphatic Side-Chain Amine | Rationale & Implications for Reactivity |

| Hybridization | sp² | sp³ | The greater s-character of the sp² nitrogen in pyrazole holds the lone pair closer to the nucleus, making it less basic than an sp³ amine. |

| pKa (of N-H) | ~14.2[5][6] | ~35-40 (extremely non-acidic) | The pyrazole NH is significantly more acidic and can be selectively deprotonated with common bases to generate a nucleophile. |

| pKa (of Conjugate Acid) | ~2.5[6] | ~10-11[8] | The aliphatic amine is a much stronger base. Under acidic conditions, it will be preferentially protonated and rendered non-nucleophilic. |

| Steric Accessibility | Generally unhindered within the planar ring system. | Highly dependent on the substitution pattern (primary < secondary < tertiary).[10][11] | Steric bulk around the amine can be used as a synthetic handle to favor reactions at the pyrazole N1 position. |

| Dominant Character | Acidic / Nucleophilic (upon deprotonation) | Basic / Nucleophilic (in neutral form) | The choice of acidic, basic, or neutral conditions is the primary determinant of which nitrogen will react. |

Pillar 2: Strategies for Selective Functionalization

Armed with a fundamental understanding of the differential properties, we can now explore robust strategies to achieve selective N-functionalization.

Strategy 1: Exploiting pKa Differences for Selective Alkylation & Acylation

The most direct approach involves the use of a suitable base to selectively deprotonate the more acidic pyrazole NH, creating a pyrazolate anion that is a far superior nucleophile than the neutral side-chain amine.

Causality: By choosing a base like potassium carbonate (K2CO3) or sodium hydride (NaH), we can quantitatively form the pyrazolate anion. The side-chain amine remains protonated and largely unreactive as a nucleophile under these conditions. Subsequent addition of an electrophile (e.g., an alkyl halide or acyl chloride) results in preferential reaction at the pyrazole N1 position.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Video: Basicity of Aliphatic Amines [jove.com]

- 9. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 10. fiveable.me [fiveable.me]

- 11. osti.gov [osti.gov]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

Tautomeric forms of unsubstituted pyrazole compounds

An In-Depth Technical Guide to the Tautomeric Forms of Unsubstituted Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] Its utility is profoundly influenced by the phenomenon of annular prototropic tautomerism—a rapid, reversible migration of a proton between the two ring nitrogen atoms. For unsubstituted pyrazole, this results in a dynamic equilibrium between two chemically identical but physically distinct forms. Understanding, characterizing, and predicting the position of this equilibrium is paramount for drug development, as the specific tautomer present governs the molecule's three-dimensional shape, its hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[1][2] This guide provides a comprehensive technical overview of the principles of pyrazole tautomerism, the key factors that influence the equilibrium, the definitive experimental and computational techniques used for its study, and the critical implications for the design of novel therapeutics.

Defining the Core Structure and Prototropy

The pyrazole ring contains a unique arrangement of two nitrogen atoms: one is a "pyrrole-like" nitrogen (N1), which is sp²-hybridized and contributes its lone pair to the aromatic sextet, acting as a hydrogen bond donor in its protonated state. The adjacent nitrogen is a "pyridine-like" nitrogen (N2), which is also sp²-hybridized but whose lone pair resides in an orbital in the plane of the ring, making it a hydrogen bond acceptor.[2]

Prototropic tautomerism in pyrazole involves the formal migration of a single proton from N1 to N2, accompanied by a shift in the double bonds within the ring. This is not a simple intramolecular jump but a process often mediated by intermolecular interactions with solvent molecules or other pyrazole molecules.[2][3]

The Degenerate Equilibrium of Unsubstituted Pyrazole

In the case of unsubstituted pyrazole, the two resulting tautomers are structurally identical and therefore possess the same energy (i.e., they are degenerate).[4][5] The proton transfer is rapid on the NMR timescale at room temperature, resulting in a time-averaged structure where the C3 and C5 positions are chemically equivalent.[3] This rapid interconversion is a key feature that must be considered in structural and reactivity studies.

Caption: Annular tautomerism in unsubstituted pyrazole.

Foundational Principles Governing Tautomeric Equilibrium

While the tautomers of unsubstituted pyrazole are degenerate, the introduction of substituents breaks this symmetry. The resulting tautomeric equilibrium is not static; it is a dynamic state highly sensitive to its environment.

Intrinsic Stability: Gas-Phase vs. Condensed Phase

In the gas phase, the relative stability of tautomers is dictated purely by intramolecular electronic effects. Computational studies show that for substituted pyrazoles, electron-donating groups (e.g., -NH₂, -CH₃) generally stabilize the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) favor the tautomer with the substituent at the C5 position.[3][6]

The Decisive Role of the Solvent Environment

The solvent is one of the most powerful external factors influencing tautomerism.[1][3][7] The causality is twofold:

-

Polarity: A more polar tautomer will be preferentially stabilized in a polar solvent.

-

Hydrogen Bonding: Protic solvents can form hydrogen bonds with both the N-H donor and the pyridine-like nitrogen acceptor, facilitating the proton transfer mechanism and potentially stabilizing one form over another.[2][3] In contrast, aprotic solvents may favor self-association of pyrazole molecules.[8]

| Solvent Type | Typical Solvent | Predominant Effect on Tautomerism |

| Aprotic Nonpolar | Toluene, Hexane | Favors intermolecular self-association (dimers/trimers). |

| Aprotic Polar | DMSO, THF | Can slow proton exchange; stabilizes polar tautomers.[3] |

| Protic | Water, Methanol | Actively participates in proton transfer, lowering the energy barrier. |

Solid-State Behavior: The Influence of Crystal Packing

In the solid state, a single tautomeric form is almost always "locked" in place by the forces of the crystal lattice.[9] Intermolecular hydrogen bonds create stable, repeating motifs, such as catemers or trimers, which preclude the dynamic equilibrium seen in solution.[10] Therefore, the tautomer observed in a crystal structure may not be the most stable or abundant tautomer in solution.

Experimental Verification and Characterization

A multi-faceted approach is required to unambiguously characterize the tautomeric state of a pyrazole compound.

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Causality: X-ray crystallography provides unequivocal proof of the tautomeric form present in the solid state.[11][12] By mapping electron density, it precisely locates all atoms, including the N-bound hydrogen, and details the intermolecular hydrogen bonding networks that stabilize the observed form.[8] This technique is the ultimate arbiter for solid-phase structure.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single, high-quality crystal of the pyrazole compound, typically by slow evaporation from a suitable solvent. The choice of solvent can influence the resulting crystal packing and is a critical experimental parameter.

-

Crystal Mounting: Select and mount a suitable crystal (0.1-0.3 mm) on a goniometer head.[11]

-

Data Collection: Cool the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations, which improves data quality.[11] Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the final, high-resolution molecular structure. The location of the N-H proton confirms the tautomer.

A Dynamic View: Multinuclear NMR Spectroscopy

NMR spectroscopy is the most powerful tool for studying pyrazole tautomerism in solution.[13] It provides information on both the structure and the dynamics of the proton exchange.

-

¹H and ¹³C NMR: At room temperature, the rapid proton exchange in unsubstituted pyrazole leads to averaged signals for the H3/H5 protons and C3/C5 carbons.[3] For asymmetrically substituted pyrazoles, this exchange can lead to significant peak broadening.

-

¹⁵N NMR: This is an exceptionally insightful technique. The "pyrrole-like" N-H nitrogen has a vastly different electronic environment and, therefore, a different chemical shift from the "pyridine-like" N= nitrogen.[14] Observing two distinct ¹⁵N signals is direct evidence of slow exchange and allows for the quantification of the tautomer ratio.

| Nucleus | Typical Chemical Shift (Pyrrole-like, N-H) | Typical Chemical Shift (Pyridine-like, N=) |

| ¹⁵N | ~190-200 ppm | ~240-265 ppm |

(Note: Chemical shifts are referenced against an external standard like ¹⁵NH₄Cl and can vary with solvent and substitution.[14])

Trustworthiness: This protocol is self-validating. The observation of a single set of sharp, averaged signals at high temperature, which broaden and then resolve into two distinct sets of signals for each tautomer at low temperature (the slow-exchange regime), provides definitive evidence of a dynamic tautomeric equilibrium.

-

Sample Preparation: Prepare a solution of the pyrazole compound in a suitable deuterated solvent with a low freezing point (e.g., THF-d₈, Toluene-d₈, Methanol-d₄).

-

Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

-

Cooling and Acquisition: Gradually lower the spectrometer's probe temperature in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Identify Coalescence: Note the temperature at which the averaged signal begins to broaden significantly. This is the coalescence temperature, which is related to the rate of exchange.

-

Achieve Slow Exchange: Continue cooling until the broad signal resolves into two distinct, sharp signals (or sets of signals) corresponding to the individual tautomers.[8]

-

Quantification: In the slow-exchange regime, the ratio of the two tautomers can be determined directly by integrating the corresponding signals.

Caption: Workflow for a Variable-Temperature (VT) NMR experiment.

Vibrational Insights: FT-IR Spectroscopy

Infrared spectroscopy is particularly useful for analyzing the solid state. The frequency of the N-H stretching vibration (typically 3100-3200 cm⁻¹) is sensitive to the strength and nature of the hydrogen bonds formed, providing clues to the intermolecular structure adopted by the specific tautomer in the crystal.[10]

Computational Chemistry in Tautomer Prediction

Quantum mechanical calculations are an indispensable tool for rationalizing experimental findings and predicting tautomeric behavior.[15]

Quantum Mechanical Modeling of Tautomer Stabilities

Expertise & Causality: Methods like Density Functional Theory (DFT) are used to calculate the total electronic energy of each tautomer.[6][15] By comparing the Gibbs free energies (ΔG), which account for enthalpy and entropy, one can predict the equilibrium constant (KT) and thus the relative population of each tautomer under specific conditions (gas phase or in a solvent model). These calculations are crucial for understanding why a certain substituent or solvent favors one tautomer over another.

Protocol: Predicting Tautomer Ratios via DFT Calculations

-

Structure Generation: Build the 3D structures of both possible tautomers of the pyrazole derivative.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3][15] This finds the lowest energy conformation for each. To model a solution, a continuum solvent model (like PCM) can be applied.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections for calculating Gibbs free energy.

-

Energy Comparison: Compare the calculated Gibbs free energies (G) of the two tautomers (T1 and T2).

-

Predict Equilibrium Constant: Calculate the equilibrium constant (KT) using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature.

Caption: Computational workflow for predicting tautomer ratios using DFT.

Implications in Drug Discovery and Development

A failure to correctly identify the predominant tautomer can lead to flawed structure-activity relationship (SAR) models and wasted synthetic effort.[16]

The Tautomer as a Determinant of Biological Activity

The biological activity of a pyrazole-containing drug is dictated by its binding to a target protein. Tautomerism directly impacts this interaction by changing the positions of key hydrogen bond donors and acceptors. A switch from one tautomer to another can create or break a critical hydrogen bond with an amino acid residue in the binding pocket, potentially altering the compound's potency by orders of magnitude.[1]

Caption: Impact of tautomerism on receptor binding interactions.

Impact on Physicochemical Properties (ADME/Tox)

Tautomerism also influences fundamental physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These include:

-

pKa: The basicity of the pyrazole ring changes depending on which nitrogen is protonated, affecting the compound's ionization state at physiological pH.[1][17]

-

Lipophilicity (LogP): The two tautomers can have different polar surface areas and dipole moments, leading to different LogP values and affecting membrane permeability.

-

Solubility: Changes in crystal packing and hydrogen bonding potential between tautomers can significantly alter aqueous solubility.

Conclusion: A Synthesis of Principles and Practice

The annular tautomerism of pyrazoles is a fundamental property with profound practical consequences in drug discovery and materials science. For the unsubstituted pyrazole, a rapid, degenerate equilibrium exists, which serves as a foundational model. However, for the substituted derivatives prevalent in research, this equilibrium is a delicate balance controlled by electronic, solvent, and solid-state effects. A rigorous, integrated approach combining high-resolution analytical techniques like X-ray crystallography and multinuclear VT-NMR with the predictive power of computational chemistry is essential. By mastering the principles and protocols outlined in this guide, researchers can effectively characterize, predict, and ultimately leverage pyrazole tautomerism to design more effective and reliable molecules.

References

- Faure, R., Galy, J. P., Vincent, E. J., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-683.

- BenchChem. (n.d.).

- Elguero, J., & Perez, M. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium.

- Jarończyk, M., Pietrzak, M., & Wawer, I. (2005). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.

- Leszczynski, J., & Kwiatkowski, J. S. (2018).

- Aguilar-Parrilla, F., Cativiela, C., Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1737-1743.

- Szterenberg, L., & Stendera, P. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2795.

- Li, X., & Zhang, W. (2019). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 10(9), 1003-1025.

- Kumar, R., Sharma, S., & Kumar, A. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 41(1), 227-242.

- Leszczynski, J., & Kwiatkowski, J. S. (2018).

- Iordache, A., Dinu, M., & Funar-Timofei, S. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.

- Enchev, V., & Angelova, S. (1992). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Journal of Molecular Structure: THEOCHEM, 259, 295-303.

- Ferreira, I. C. F. R., & Costa, S. P. G. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4631.

- Kleinpeter, E., & Wolschann, P. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2949.

- Sicho, M., & Stary, F. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.

- Abboud, J. L. M., Notario, R., & Trifonov, R. E. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(11), 13546-13565.

- Marín-Luna, M., Alkorta, I., & Elguero, J. (2012). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 36(5), 1256-1265.

- Marín-Luna, M., Alkorta, I., & Elguero, J. (2012). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. Royal Society of Chemistry.

- Mezei, G., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1092.

- Ferreira, I. C. F. R., & Costa, S. P. G. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.

- Aguilar-Parrilla, F., Elguero, J., & Jagerovic, N. (1994). 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry, 32(8), 464-469.

- Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Advances in Heterocyclic Chemistry, 76, 1-89.

- Elguero, J., & Perez, M. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 411-414.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purkh.com [purkh.com]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Physical and Chemical Properties of Pyrazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract